molecular formula C23H17N3O4 B11182476 3'-(1,3-benzodioxol-5-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(1,3-benzodioxol-5-ylmethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11182476
M. Wt: 399.4 g/mol
InChI Key: ZAKGJNBSKZXTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the benzodioxole and indole moieties in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the indole ring. The final step involves the spirocyclization to form the spiro[indole-quinazoline] structure. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole and indole moieties can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(1,3-benzodioxol-5-ylmethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione apart from similar compounds is its unique spiro structure, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

3'-(1,3-benzodioxol-5-ylmethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C23H17N3O4/c27-21-15-5-1-3-7-17(15)25-23(16-6-2-4-8-18(16)24-22(23)28)26(21)12-14-9-10-19-20(11-14)30-13-29-19/h1-11,25H,12-13H2,(H,24,28)

InChI Key

ZAKGJNBSKZXTLH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC35C6=CC=CC=C6NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.